molecular formula C22H25N3O2S B2360242 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide CAS No. 901259-48-1

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide

Cat. No. B2360242
CAS RN: 901259-48-1
M. Wt: 395.52
InChI Key: CRGWSJZHMFMITM-UHFFFAOYSA-N
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Description

2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide, also known as DTTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Antibacterial Activity

A study by Ramalingam et al. (2019) synthesized derivatives similar to 2-((2,5-di-p-tolyl-1H-imidazol-4-yl)thio)-N-(2-methoxyethyl)acetamide and tested them for antibacterial activity, finding significant results.

Antimicrobial and Antioxidant Agents

Research by Naraboli & Biradar (2017) indicates the potential of benzodiazepines bearing benzimidazole, similar to the compound , as potent antimicrobial and antioxidant agents.

Anticancer Activities

A study by Duran & Demirayak (2012) synthesized imidazole derivatives and evaluated their anticancer activities, showing high activity against melanoma-type cell lines.

BACE1 Inhibitors

Gang Yan et al. (2017) developed derivatives of imidazole as β-secretase (BACE-1) inhibitors. These showed potent activity and low cytotoxicity, suggesting therapeutic potential in neurodegenerative disorders (Yan et al., 2017).

Antimicrobial and Hemolytic Activity

Gul et al. (2017) synthesized oxadiazole derivatives, showcasing antimicrobial and hemolytic activities. These compounds present promising prospects for medical applications (Gul et al., 2017).

PET Tracers for Imaging

Gao, Wang, & Zheng (2016) prepared carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives as potential PET tracers for imaging specific enzymes (Gao et al., 2016).

Anticonvulsant Activity

A study by Aktürk et al. (2002) demonstrated the anticonvulsant activity of omega-(1H-imidazolyl)-N-phenylalkanoic acid amide derivatives, suggesting potential applications in epilepsy treatment (Aktürk et al., 2002).

pKa Determination

Research by Duran & Canbaz (2013) involved determining the pKa values of benzimidazole derivatives, contributing to the understanding of their chemical properties (Duran & Canbaz, 2013).

Corrosion Inhibition

Rouifi et al. (2020) synthesized new benzimidazole derivatives and examined their corrosion inhibition potential, showing promising results for industrial applications (Rouifi et al., 2020).

properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-15-4-8-17(9-5-15)20-22(28-14-19(26)23-12-13-27-3)25-21(24-20)18-10-6-16(2)7-11-18/h4-11H,12-14H2,1-3H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGWSJZHMFMITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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